molecular formula C14H14F8N2O B11476181 N-[1-(2,4-Difluoroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]valeramide

N-[1-(2,4-Difluoroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]valeramide

Cat. No.: B11476181
M. Wt: 378.26 g/mol
InChI Key: HYQYHUBDZSFGCJ-UHFFFAOYSA-N
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Description

N-{2-[(2,4-difluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide is a synthetic organic compound characterized by the presence of multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,4-difluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide typically involves the reaction of 2,4-difluoroaniline with hexafluoropropan-2-yl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods ensures consistent quality and high yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,4-difluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{2-[(2,4-difluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(2,4-difluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroaniline: A precursor in the synthesis of N-{2-[(2,4-difluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide.

    Hexafluoropropan-2-yl chloride: Another precursor used in the synthesis.

    2-Amino-2-(2,4-difluorophenyl)acetic acid: A structurally related compound with similar fluorine content.

Uniqueness

N-{2-[(2,4-difluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide is unique due to its combination of multiple fluorine atoms and an amide functional group. This combination imparts distinct chemical and physical properties, such as high stability and specific reactivity, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C14H14F8N2O

Molecular Weight

378.26 g/mol

IUPAC Name

N-[2-(2,4-difluoroanilino)-1,1,1,3,3,3-hexafluoropropan-2-yl]pentanamide

InChI

InChI=1S/C14H14F8N2O/c1-2-3-4-11(25)24-12(13(17,18)19,14(20,21)22)23-10-6-5-8(15)7-9(10)16/h5-7,23H,2-4H2,1H3,(H,24,25)

InChI Key

HYQYHUBDZSFGCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(C=C(C=C1)F)F

Origin of Product

United States

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